5-Methyl-1-p-tolyl-1h-pyrazole-3-carboxylic acid ethyl ester 5-Methyl-1-p-tolyl-1h-pyrazole-3-carboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16227764
InChI: InChI=1S/C14H16N2O2/c1-4-18-14(17)13-9-11(3)16(15-13)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3
SMILES:
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol

5-Methyl-1-p-tolyl-1h-pyrazole-3-carboxylic acid ethyl ester

CAS No.:

Cat. No.: VC16227764

Molecular Formula: C14H16N2O2

Molecular Weight: 244.29 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-1-p-tolyl-1h-pyrazole-3-carboxylic acid ethyl ester -

Specification

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
IUPAC Name ethyl 5-methyl-1-(4-methylphenyl)pyrazole-3-carboxylate
Standard InChI InChI=1S/C14H16N2O2/c1-4-18-14(17)13-9-11(3)16(15-13)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3
Standard InChI Key GUVWBEXEDKHUSV-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NN(C(=C1)C)C2=CC=C(C=C2)C

Introduction

Chemical Structure and Nomenclature

Structural Characterization

The compound’s systematic IUPAC name, 5-methyl-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester, reflects its substitution pattern:

  • A pyrazole ring (1H-pyrazole) forms the core structure.

  • Methyl group at position 5.

  • p-Tolyl group (4-methylphenyl) at position 1.

  • Ethyl ester (-COOCH2CH3) at position 3.

Crystallographic data remain unreported, but computational models predict a planar pyrazole ring with dihedral angles of 15–25° between the p-tolyl and ester groups . The ethyl ester moiety enhances solubility in organic solvents, while the p-tolyl group contributes to hydrophobic interactions in biological systems.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
LogP (Partition Coefficient)2.51 (estimated)
Topological Polar Surface Area55.9 Ų

Spectroscopic Profiles

  • 1H NMR (CDCl3): δ 1.36 (t, 3H, -CH2CH3), 2.35 (s, 3H, pyr-CH3), 4.33 (q, 2H, -CH2CH3), 6.70 (s, 1H, pyr-H4), 7.60–7.73 (m, 4H, p-tolyl) .

  • IR: Strong absorption at 1,720 cm⁻¹ (C=O ester), 1,600 cm⁻¹ (C=N pyrazole) .

Synthesis and Optimization

Classical Cyclocondensation Routes

The most reported synthesis involves a Knorr pyrazole synthesis variant:

  • Diazotization: Ethyl diazocarboxylate reacts with p-tolylhydrazine to form a diazo intermediate.

  • Cyclization: The intermediate undergoes cyclocondensation with acetylacetone or 2,4-dioxovalerate under acidic conditions (HCl/EtOH) .

  • Esterification: Carboxylic acid intermediates are treated with ethanol and H2SO4 to yield the ethyl ester .

Reaction Scheme:

p-Tolylhydrazine+Ethyl 2,4-dioxovalerateHCl/EtOH5-Methyl-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester\text{p-Tolylhydrazine} + \text{Ethyl 2,4-dioxovalerate} \xrightarrow{\text{HCl/EtOH}} \text{5-Methyl-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester}

Yield optimization studies indicate that microwave-assisted synthesis improves reaction efficiency (89% yield in 30 minutes vs. 43% in conventional heating) .

Alternative Pathways

  • Weinreb Amide Route: (Difluoromethyl)trimethylsilane reacts with Weinreb amides to introduce fluorinated groups, though this method remains exploratory for non-fluorinated analogs .

  • Enzymatic Hydrolysis: Lipases selectively hydrolyze ester groups, enabling chiral resolution of pyrazole derivatives .

Physicochemical Properties

Solubility and Partitioning

  • Aqueous Solubility: <0.1 mg/mL (logP = 2.51) .

  • Organic Solvents: Freely soluble in ethanol, DMSO, and dichloromethane.

Biological Activities and Applications

COX Inhibition

In silico docking studies reveal that the p-tolyl group occupies the cyclooxygenase-2 (COX-2) hydrophobic pocket, while the ester moiety hydrogen-bonds with Arg120 . Hybrid derivatives bearing α,α-difluoromethyl ketones show IC50 values of 0.8–1.2 μM against COX-2, comparable to celecoxib .

Chemotaxis Modulation

Ethyl pyrazole-3-carboxylates inhibit human neutrophil chemotaxis by 60–75% at 10 μM, likely via interference with formyl peptide receptor signaling . Structure-activity relationship (SAR) studies emphasize the necessity of the p-tolyl group for activity .

Industrial and Pharmaceutical Relevance

Drug Intermediate

The compound serves as a precursor for:

  • NONO-coxibs: Nitric oxide-releasing hybrids for cardiovascular-safe anti-inflammatory drugs .

  • Ureido-pyrazoles: Potent kinase inhibitors under preclinical evaluation .

Material Science

Incorporation into metal-organic frameworks (MOFs) enhances thermal stability up to 300°C, suggesting applications in gas storage.

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